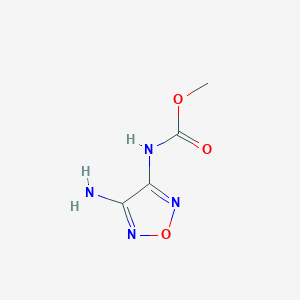
1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride
Vue d'ensemble
Description
1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride is a useful research compound. Its molecular formula is C9H13ClFNO and its molecular weight is 205.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
The study of 1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride and related compounds plays a significant role in the development of synthetic methodologies. For instance, the activation of 1-phenyl-2-propyn-1-ol and its fluorinated derivatives by [Cp*RuCl(dippe)] leads to a series of allenylidene and alkenylcarbyne complexes. These complexes are capable of inducing aromatic electrophilic substitution, demonstrating their utility in synthetic organic chemistry (Bustelo et al., 2007).
Chemical Precursors and Decomposition Studies
The compound has been identified as a chemical precursor in the synthesis of novel substances, such as 2-fluorodeschloroketamine. Detailed analyses, including GC-MS and GC-Q/TOF-MS, have elucidated the fragmentation pathways and decomposition mechanisms of these precursors, highlighting their significance in both synthetic routes and understanding their stability under various conditions (Luo et al., 2022).
Pharmaceutical Synthesis
The compound and its derivatives have been pivotal in the pharmaceutical industry, particularly in the synthesis of fluoxetine hydrochloride and other therapeutic agents. A notable example is the four-step synthesis of fluoxetine hydrochloride from acetophenone, demonstrating the compound's role in the development of antidepressants (Zhou Xue-qin, 2008).
Antipathogenic Research
Derivatives of this compound have shown promise in antimicrobial studies. For instance, the synthesis and testing of thiourea derivatives for their interaction with bacterial cells highlight the potential of these compounds in developing novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Material Science Applications
Research into the synthesis and properties of fluoroalkylated compounds, including derivatives of this compound, has expanded into material science. These studies aim to develop materials with enhanced properties, such as improved solubility and stability, for various industrial applications (Sawada et al., 2000).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-2-(methylamino)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-11-6-9(12)7-2-4-8(10)5-3-7;/h2-5,9,11-12H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOCBIBUULBZSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{(Methylsulfonyl)[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B1463416.png)


![Methyl 3-amino-2-[(2-methylphenyl)methyl]propanoate hydrochloride](/img/structure/B1463422.png)

![8-chloro-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/structure/B1463426.png)

![2-chloro-N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}acetamide](/img/structure/B1463428.png)


![5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1463433.png)
